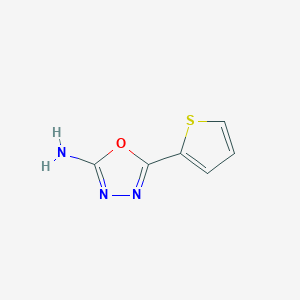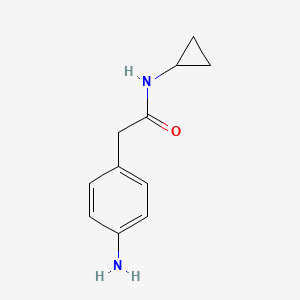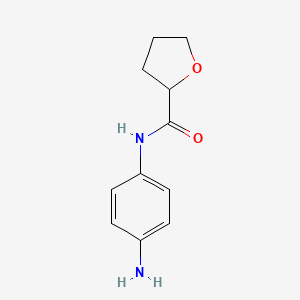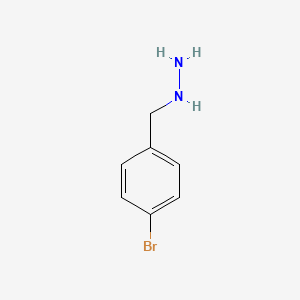![molecular formula C11H12F3N3O B1284578 4-[2-氨基-4-(三氟甲基)苯基]哌嗪-2-酮 CAS No. 882672-41-5](/img/structure/B1284578.png)
4-[2-氨基-4-(三氟甲基)苯基]哌嗪-2-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[2-Amino-4-(trifluoromethyl)phenyl]piperazin-2-one is a chemical compound with the molecular formula C11H12F3N3O and a molecular weight of 259.23 g/mol This compound features a piperazinone ring substituted with an amino group and a trifluoromethyl group on the phenyl ring
科学研究应用
4-[2-Amino-4-(trifluoromethyl)phenyl]piperazin-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical agent due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties
作用机制
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Similar compounds have been shown to interact with their targets, leading to changes in cellular processes . For instance, some N-aryl-2-trifluoromethyl-quinazoline-4-amine derivatives have been found to inhibit the Werner (WRN) helicase, which is involved in DNA repair .
Biochemical Pathways
For instance, N-aryl-2-trifluoromethyl-quinazoline-4-amine derivatives have been found to inhibit the Werner (WRN) helicase, affecting the DNA damage response (DDR) pathway .
Result of Action
For instance, some N-aryl-2-trifluoromethyl-quinazoline-4-amine derivatives have been found to exhibit excellent inhibitory activity against different cancer cell lines .
Action Environment
It is known that factors such as temperature, ph, and the presence of other compounds can influence the action of a compound .
生化分析
Biochemical Properties
4-[2-Amino-4-(trifluoromethyl)phenyl]piperazin-2-one plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the context. For example, it may bind to the active site of an enzyme, altering its activity and affecting the overall metabolic flux .
Cellular Effects
The effects of 4-[2-Amino-4-(trifluoromethyl)phenyl]piperazin-2-one on cellular processes are diverse. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the expression of specific genes, leading to changes in protein synthesis and cellular behavior . Additionally, it may impact cell signaling pathways by interacting with key signaling molecules, thereby altering cellular responses to external stimuli.
Molecular Mechanism
At the molecular level, 4-[2-Amino-4-(trifluoromethyl)phenyl]piperazin-2-one exerts its effects through various mechanisms. It can bind to specific biomolecules, such as proteins or nucleic acids, and modulate their activity. This compound may act as an enzyme inhibitor, preventing the enzyme from catalyzing its reaction, or as an activator, enhancing the enzyme’s activity . Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
The temporal effects of 4-[2-Amino-4-(trifluoromethyl)phenyl]piperazin-2-one in laboratory settings are crucial for understanding its stability and long-term impact on cellular function. This compound has been observed to exhibit stability under specific conditions, but it may degrade over time, leading to changes in its biochemical activity . Long-term studies have shown that prolonged exposure to this compound can result in alterations in cellular metabolism and function, highlighting the importance of monitoring its effects over time.
Dosage Effects in Animal Models
The effects of 4-[2-Amino-4-(trifluoromethyl)phenyl]piperazin-2-one vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhancing metabolic activity or modulating gene expression. At higher doses, it can lead to toxic or adverse effects, including cellular damage or disruption of normal physiological processes . Understanding the dosage-dependent effects of this compound is essential for determining its therapeutic potential and safety profile.
Metabolic Pathways
4-[2-Amino-4-(trifluoromethyl)phenyl]piperazin-2-one is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. This compound can influence the levels of specific metabolites, thereby affecting the overall metabolic balance within cells . Additionally, it may interact with key enzymes in metabolic pathways, altering their activity and impacting the flow of metabolites through these pathways.
Transport and Distribution
The transport and distribution of 4-[2-Amino-4-(trifluoromethyl)phenyl]piperazin-2-one within cells and tissues are critical for understanding its biochemical effects. This compound can be transported across cell membranes through specific transporters or binding proteins, influencing its localization and accumulation within different cellular compartments . The distribution of this compound within tissues can also affect its overall activity and function.
Subcellular Localization
The subcellular localization of 4-[2-Amino-4-(trifluoromethyl)phenyl]piperazin-2-one plays a significant role in its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . Its localization within subcellular structures can influence its interactions with other biomolecules and its overall biochemical activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-Amino-4-(trifluoromethyl)phenyl]piperazin-2-one typically involves the reaction of 2-fluoro-4-(trifluoromethyl)aniline with piperazine under specific conditions. The reaction is carried out in the presence of a base such as sodium hydroxide and a solvent like dimethyl sulfoxide at elevated temperatures (around 130°C) for an extended period (24 hours) .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
化学反应分析
Types of Reactions
4-[2-Amino-4-(trifluoromethyl)phenyl]piperazin-2-one can undergo several types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
相似化合物的比较
Similar Compounds
4-(Trifluoromethyl)aniline: Shares the trifluoromethyl group but lacks the piperazinone ring.
2-Amino-4-(trifluoromethyl)pyridine: Contains a similar trifluoromethyl group and amino group but has a pyridine ring instead of a piperazinone ring.
Uniqueness
4-[2-Amino-4-(trifluoromethyl)phenyl]piperazin-2-one is unique due to the combination of its piperazinone ring and the trifluoromethyl group on the phenyl ring. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above.
属性
IUPAC Name |
4-[2-amino-4-(trifluoromethyl)phenyl]piperazin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3N3O/c12-11(13,14)7-1-2-9(8(15)5-7)17-4-3-16-10(18)6-17/h1-2,5H,3-4,6,15H2,(H,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCYHDPGKQQVCEL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=O)N1)C2=C(C=C(C=C2)C(F)(F)F)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![[(3-Methylphenyl)methyl]hydrazine](/img/structure/B1284569.png)

